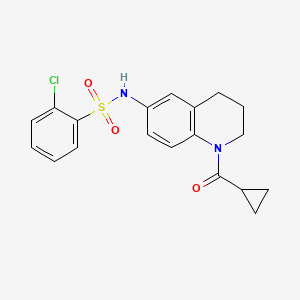![molecular formula C10H17NO2 B2474153 Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate CAS No. 2287248-83-1](/img/structure/B2474153.png)
Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1S,4R,5R)-2-azabicyclo[211]hexane-5-carboxylate is a bicyclic compound featuring a tert-butyl group and an azabicyclohexane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves the following steps:
Formation of the Azabicyclohexane Core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via condensation reactions, often involving tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclohexane core.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can occur, especially at the tert-butyl group and the carboxylate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing bioactive compounds, potentially offering improved solubility, activity, and conformational restriction.
Organic Synthesis: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Material Science: Its unique structure makes it a candidate for studying new materials with specific mechanical or chemical properties.
Mécanisme D'action
The mechanism of action for tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with molecular targets through its bicyclic structure. The tert-butyl group enhances lipophilicity, aiding in the compound’s ability to cross cell membranes and interact with intracellular targets . The azabicyclohexane core can engage in various binding interactions, potentially modulating biological pathways.
Comparaison Avec Des Composés Similaires
Bicyclo[2.1.1]hexanes: These compounds share the bicyclic structure but differ in substituents, affecting their chemical properties and applications.
Bicyclo[1.1.1]pentanes: Known for their rigidity and use as bio-isosteres, these compounds are structurally similar but have different ring sizes and properties.
Uniqueness: Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific combination of a tert-butyl group and an azabicyclohexane core, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)8-6-4-7(8)11-5-6/h6-8,11H,4-5H2,1-3H3/t6-,7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOFAJSJNQLNPC-BIIVOSGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2CC1NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H]2C[C@@H]1NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2474071.png)



![N-(4-acetylphenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474078.png)

![5-(Benzenesulfonylmethyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2474082.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate](/img/structure/B2474083.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2474084.png)
![N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2474085.png)

![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine](/img/structure/B2474087.png)

